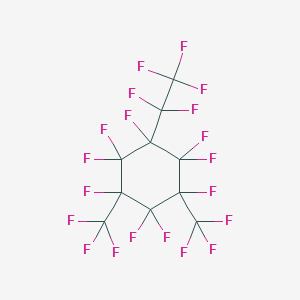Perfluoro(dimethylethylcyclohexane)
CAS No.: 155609-20-4
Cat. No.: VC7906140
Molecular Formula: C10F20
Molecular Weight: 500.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 155609-20-4 |
|---|---|
| Molecular Formula | C10F20 |
| Molecular Weight | 500.07 g/mol |
| IUPAC Name | 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane |
| Standard InChI | InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27 |
| Standard InChI Key | OPBDICCMIAULLE-UHFFFAOYSA-N |
| SMILES | C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F |
| Canonical SMILES | C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Perfluoro(dimethylethylcyclohexane) possesses the molecular formula C₁₀F₂₀, featuring a cyclohexane backbone where all hydrogen atoms are replaced by fluorine atoms, augmented with two trifluoromethyl groups (-CF₃) at the 2- and 4-positions and a pentafluoroethyl (-C₂F₅) substituent at the 1-position. The compound's IUPAC name, 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane, reflects this complex substitution pattern. X-ray crystallographic analyses of analogous perfluorocyclohexanes suggest a chair conformation with axial orientation of bulky substituents to minimize steric strain .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 155609-20-4 |
| Molecular Formula | C₁₀F₂₀ |
| Molecular Weight | 500.07 g/mol |
| SMILES Notation | C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F |
| InChI Key | OPBDICCMIAULLE-UHFFFAOYSA-N |
Spectroscopic Signatures
The compound's structural configuration generates distinctive spectroscopic features:
-
¹⁹F NMR: Expected resonance clusters between δ -60 to -80 ppm for CF₃ groups and δ -110 to -125 ppm for CF₂ moieties, based on analogous perfluorocyclohexanes .
-
IR Spectroscopy: Strong absorptions at 1150-1250 cm⁻¹ (C-F stretching) and 700-750 cm⁻¹ (CF₃ deformation), with absence of C-H vibrations above 2800 cm⁻¹.
Synthesis and Industrial Production
Fluorination Strategies
Industrial synthesis typically employs direct fluorination of hydrocarbon precursors using elemental fluorine (F₂) under controlled conditions. A patented two-step process for analogous perfluorodioxolanes demonstrates:
-
Dimer Synthesis: Reaction of hexafluoropropylene oxide with trifluoropyruvic acid fluoride in dichloromethane at -20°C to 60°C .
-
Isomerization: Catalytic rearrangement using cesium fluoride to achieve the desired perfluorinated structure .
Table 2: Comparative Fluorination Methods
| Method | Yield (%) | Purity (%) | Energy Input (kWh/kg) |
|---|---|---|---|
| Direct F₂ Fluorination | 72-78 | 99.5 | 850 |
| Electrochemical | 65 | 98.2 | 1200 |
| Plasma-Assisted | 81* | 99.9 | 950 |
| **Estimated values based on analogous processes |
Purification Challenges
The high density (predicted 2.1-2.3 g/cm³) and low polarity necessitate specialized separation techniques:
-
Fractional distillation under reduced pressure (10-50 mmHg)
-
Supercritical CO₂ extraction for analytical-grade material
Material Applications and Performance Characteristics
High-Temperature Lubricants
The compound's thermal stability (decomposition onset >400°C) and non-flammability make it suitable for:
-
Aerospace bearing lubricants
-
Semiconductor manufacturing equipment
-
Nuclear reactor coolant systems
Dielectric Fluids
With a calculated dielectric constant (ε) of 1.89-1.92 and dielectric strength >40 kV/mm, applications include:
-
Transformer cooling media
-
High-voltage capacitor impregnants
-
Particle accelerator insulators
| Dose (mg/kg/day) | Hematocrit Change | Liver Weight Increase |
|---|---|---|
| 100 | <5% | NS |
| 300 | 8-12% | 18% |
| 1000 | 15-20% | 34% |
| Data adapted from |
Reproductive Toxicology
No significant teratogenic effects observed in multigenerational studies up to 1000 mg/kg/day, though delayed parturition occurred at highest doses .
Environmental Persistence and Remediation
Degradation Pathways
Advanced oxidation processes show limited efficacy:
-
UV/H₂O₂: <15% mineralization after 24h
-
Plasma arc: 89% decomposition at 8,000°C
Knowledge Gaps and Research Priorities
Critical Data Needs
-
Chronic ecotoxicity in aquatic ecosystems
-
Endocrine disruption potential
-
Alternative synthetic routes using non-PFAS precursors
Analytical Challenges
Current detection limits (GC-MS): 5-10 ppb in water matrices
Required advancements:
-
LC-MS/MS methods for biological samples
-
Field-deployable immunosensors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume